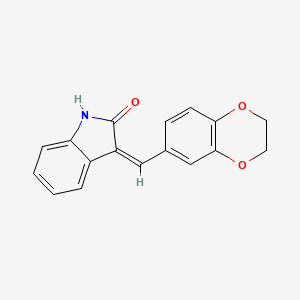

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one

Description

Properties

IUPAC Name |

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17-13(12-3-1-2-4-14(12)18-17)9-11-5-6-15-16(10-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFHYVBTVKREJ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one typically involves the condensation of an indole-2-one derivative with a benzodioxin aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin or indole moieties are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one exhibit significant anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. For instance, the compound's ability to interact with specific receptors involved in tumor growth presents a promising avenue for developing new cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features suggest potential efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain strains, making it a candidate for further investigation in the development of new antimicrobial agents .

Synthetic Applications

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one can serve as a building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Imaging Agents

The potential use of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one as a contrast agent in imaging techniques such as ultrasound has been explored. The incorporation of gas-filled microbubbles stabilized by this compound could enhance imaging quality and provide better diagnostic capabilities in medical imaging .

Case Study 1: Antitumor Activity

A study conducted on indole derivatives demonstrated that (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized several derivatives of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one. The results indicated that certain modifications enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Semaxanib (SU5416)

Structure : (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Key Features :

- Pyrrole substituent (3,5-dimethyl) instead of benzodioxin.

- Same Z-configuration and indol-2-one core.

Physicochemical Properties :

Comparison :

- The benzodioxin’s oxygen atoms could improve solubility in polar solvents relative to Semaxanib’s hydrophobic pyrrole.

NDD-825

Structure: 5-[2-[[(2S)-3-[[(2R)-2-[[(cyclopropylmethoxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]oxy]-2-hydroxypropyl]amino]ethoxy]-2,3-dihydro-1H-isoindol-1-one Key Features:

- Shares the 2,3-dihydro-1,4-benzodioxin moiety but includes a cyclopropylmethoxy extension and isoindol-1-one core.

Comparison :

- The target compound lacks the cyclopropylmethoxy and hydroxypropylamine side chains of NDD-825, which are critical for β₁-adrenoceptor binding. This structural simplification may limit receptor affinity but reduce off-target effects.

(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one

Structure : Features a 2-iodophenyl substituent and a methyl group on the indole nitrogen.

Key Features :

- Iodine atom introduces heavy halogen effects; methyl group enhances lipophilicity.

Physicochemical Properties :

- Molecular weight: ~371.2 g/mol (estimated).

Comparison :

- The iodine atom in this analog increases molecular weight and may affect pharmacokinetics (e.g., slower metabolism). In contrast, the target compound’s benzodioxin group provides electron-rich aromaticity without heavy atoms.

General Structural and Functional Trends

Table 1: Comparative Analysis of Key Indol-2-one Derivatives

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., benzodioxin) improve solubility, while halogens (e.g., iodine) enhance structural stability but reduce metabolic turnover.

- Biological Targets : Substituents dictate target specificity. Pyrrole (Semaxanib) and benzodioxin (NDD-825) derivatives show divergent activities (kinase vs. GPCR inhibition).

Biological Activity

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a benzodioxin derivative. This structural combination is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of indole and benzodioxin compounds exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed potent inhibitory effects on various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating effective cytotoxicity against these cells .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in studies investigating its effect on inflammatory bowel disease (IBD). Compounds similar to (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one have shown strong inhibitory activity against TNF-α-induced monocyte adhesion to epithelial cells, a key event in IBD pathogenesis. The inhibition was linked to the suppression of pro-inflammatory cytokines and transcription factors such as NF-κB .

Neuroprotective Properties

Emerging evidence suggests that indole derivatives may possess neuroprotective effects. A study focused on the inhibition of tau amyloid fibril formation indicated that certain indanone derivatives could inhibit β-sheet formation associated with neurodegenerative diseases . This suggests a potential role for (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the benzodioxin moiety can significantly influence the compound's potency and selectivity. For example:

- Hydroxylation : Increased hydroxyl groups on the indole structure have been correlated with enhanced inhibitory effects on amyloid fibril formation.

- Substituent Variations : Alterations in substituents on the benzodioxin ring can lead to variations in anticancer efficacy and anti-inflammatory activity .

In Vivo Studies

In vivo models have confirmed the efficacy of related compounds in reducing inflammation and tumor growth. For instance, a study using a rat model of colitis demonstrated that specific derivatives could significantly reduce inflammation markers and improve histological outcomes .

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications for (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one in treating cancer and inflammatory diseases. Further clinical trials are necessary to establish safety profiles and therapeutic efficacy.

Q & A

Q. What are the recommended safety protocols for handling (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one in laboratory settings?

- Methodological Answer : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Key precautions include:

- Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.

- In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously with water for ≥15 minutes and seek medical attention if irritation persists .

- Store in airtight containers away from heat and oxidizing agents.

Q. How can the molecular structure of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, hydrogen bonding and π-stacking interactions in similar benzodioxin-indole derivatives have been resolved using single-crystal diffraction (CCDC reference: 1519973). Complementary techniques include:

- NMR spectroscopy : Analyze chemical shifts for olefinic protons (Z-configuration) and aromatic resonances.

- IR spectroscopy : Identify carbonyl stretching frequencies (~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are effective in optimizing the synthetic yield of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one under varying reaction conditions?

- Methodological Answer : Yield optimization requires systematic parameter screening:

- Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency in indole derivatives.

- Temperature control : Reactions at 80–100°C improve regioselectivity, as seen in similar syntheses (e.g., 468% yield at 130°C in Entry 130 ).

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one?

- Methodological Answer : Contradictory data may arise from impurities or tautomeric equilibria. Strategies include:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

- Cross-technique analysis : Correlate IR carbonyl peaks with X-ray bond lengths .

Q. What experimental strategies mitigate degradation of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one during prolonged studies?

- Methodological Answer : Degradation in aqueous or oxidative environments can be minimized by:

- Temperature control : Store samples at –20°C with desiccants to slow hydrolysis.

- Light exclusion : Use amber vials to prevent photochemical decomposition.

- Stabilizing agents : Add antioxidants like BHT (0.1% w/v) to solutions .

Q. How can computational chemistry tools aid in predicting the reactivity of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one?

- Methodological Answer : Software like Discovery Studio or Gaussian enables:

- Reactivity mapping : Identify electrophilic sites via Fukui indices for functionalization.

- Transition-state modeling : Simulate reaction pathways (e.g., Michael addition) to optimize regioselectivity.

- Docking studies : Predict interactions with biological targets (e.g., kinase inhibitors) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.